molecular formula C28H20N2O6 B264863 {2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile

{2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile

Cat. No. B264863
M. Wt: 480.5 g/mol
InChI Key: DMWXPSVTENPQSS-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile, also known as MOC-AcN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MOC-AcN is a synthetic molecule that has been developed to target specific biological pathways and processes, making it a valuable tool for studying various physiological and biochemical phenomena. In

Mechanism of Action

The mechanism of action of {2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific pathway or process being targeted. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile in lab experiments is its specificity for certain pathways and processes. This compound can be used to target specific signaling pathways and enzymes, allowing researchers to study the effects of inhibiting or activating these pathways. Additionally, this compound is a synthetic molecule, which means that it can be easily modified to improve its properties or target different pathways.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound can be expensive to synthesize, which may limit its use in some labs.

Future Directions

There are several future directions for research on {2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological pathways and processes. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound as a potential therapeutic agent for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of {2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile involves several steps, including the preparation of starting materials, reaction conditions, and purification processes. The most common method for synthesizing this compound involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyphenyl hydrazine to form a Schiff base. This intermediate is then reacted with 2-oxo-2H-chromene-4-carbaldehyde to form the final product, this compound. The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity of the final product.

Scientific Research Applications

{2-methoxy-4-[4-(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)-4H-chromen-2-yl]phenoxy}acetonitrile has numerous potential applications in scientific research due to its ability to target specific biological pathways and processes. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a wide range of inflammatory diseases.

properties

Molecular Formula

C28H20N2O6

Molecular Weight

480.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(4Z)-4-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]chromen-2-yl]phenoxy]acetonitrile

InChI

InChI=1S/C28H20N2O6/c1-32-19-10-7-17(8-11-19)27-30-26(28(31)36-27)21-16-24(35-22-6-4-3-5-20(21)22)18-9-12-23(34-14-13-29)25(15-18)33-2/h3-12,15-16H,14H2,1-2H3/b26-21-

InChI Key

DMWXPSVTENPQSS-QLYXXIJNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C\3/C=C(OC4=CC=CC=C43)C5=CC(=C(C=C5)OCC#N)OC)/C(=O)O2

SMILES

COC1=CC=C(C=C1)C2=NC(=C3C=C(OC4=CC=CC=C43)C5=CC(=C(C=C5)OCC#N)OC)C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C=C(OC4=CC=CC=C43)C5=CC(=C(C=C5)OCC#N)OC)C(=O)O2

Origin of Product

United States

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